

An In-depth Technical Guide to (E)-non-3-en-2-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Nonen-2-one

Cat. No.: B088694

[Get Quote](#)

This technical guide provides a comprehensive overview of (E)-non-3-en-2-one, a molecule of interest for researchers, scientists, and drug development professionals. This document details its chemical identity, physical and chemical properties, a detailed synthesis protocol, and its established biological activity as a glutathione transferase inhibitor.

IUPAC Name and Chemical Structure

The unambiguous identification of a chemical compound is fundamental in scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized nomenclature system for this purpose.

IUPAC Name: (E)-non-3-en-2-one[1]

The name indicates a nine-carbon chain ("non"), a double bond starting at the third carbon ("3-en"), and a ketone functional group at the second carbon ("2-one"). The "(E)" prefix specifies the stereochemistry of the double bond, indicating that the higher priority substituents on each carbon of the double bond are on opposite sides.

Chemical Structure:

The structural formula of (E)-non-3-en-2-one is:

Molecular Formula: C₉H₁₆O[2]

SMILES: CCCCC/C=C/C/C(=O)C[1]

InChI: InChI=1S/C9H16O/c1-3-4-5-6-7-8-9(2)10/h7-8H,3-6H2,1-2H3/b8-7+[1]

InChIKey: HDKLIZDXVUCLHQ-BQYQJAHWSA-N[1]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of (E)-non-3-en-2-one is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Weight	140.22 g/mol	[1]
CAS Number	18402-83-0 ((E)-isomer)	[1]
Appearance	Colorless liquid	[1]
Odor	Fruity, berry-like	[1]
Boiling Point	85 °C at 12 mmHg	
Density	0.848 g/mL at 25 °C	
Refractive Index	1.449 at 20 °C	
Solubility	Insoluble in water; soluble in fats and alcohol	[1]

Experimental Protocols: Synthesis of (E)-non-3-en-2-one

The most common and practical laboratory synthesis of **3-nonen-2-one** is achieved through a base-catalyzed aldol condensation reaction between n-hexanal and acetone, followed by dehydration.[3] This method is advantageous due to the ready availability of the starting materials and the relatively straightforward procedure.

Reaction Scheme:

Detailed Experimental Protocol:

This protocol is adapted from a reported optimization study for the synthesis of **3-nonen-2-one**.

[3]

Materials:

- n-Hexanal
- Acetone
- 10% aqueous Potassium Hydroxide (KOH) solution
- Hydrochloric acid (HCl) for acidification
- Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
- Anhydrous magnesium sulfate or sodium sulfate for drying
- Standard laboratory glassware for reaction, extraction, and distillation

Procedure:

Step 1: Aldol Addition

- In a round-bottom flask equipped with a magnetic stirrer, combine acetone and n-hexanal in a 5:1 molar ratio.[3]
- Cool the mixture in an ice bath.
- Slowly add a 10% aqueous solution of potassium hydroxide (KOH) while maintaining the temperature at approximately 30°C.[3]
- Stir the reaction mixture vigorously for 100 minutes at 30°C.[3] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The primary product at this stage is 4-hydroxy-2-nonenone.[3]

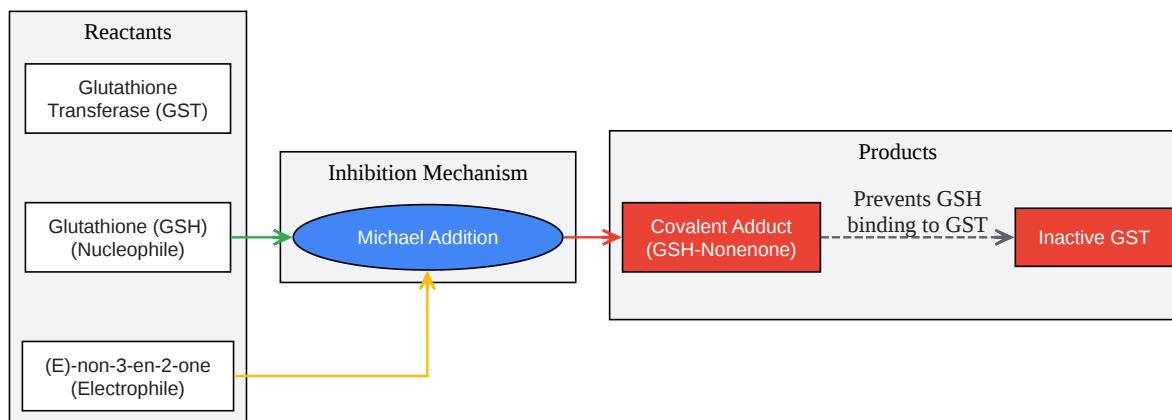
Step 2: Dehydration

- After the aldol addition is complete, carefully acidify the reaction mixture to a pH of 2 using hydrochloric acid.[3]
- Heat the acidified mixture to 100°C and maintain this temperature for 2 hours with continuous stirring.[3] This step promotes the elimination of a water molecule to form the α,β -unsaturated ketone.

Step 3: Work-up and Purification

- Cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., diethyl ether).
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent.
- Remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by vacuum distillation to yield pure **3-non-en-2-one**. The (E)-isomer is the major product under these conditions.

Expected Outcome: This procedure is reported to yield a high conversion of n-hexanal (approximately 90%) with a high selectivity for **3-non-en-2-one** (approximately 91%).[3]


Biological Activity and Signaling Pathway

(E)-non-3-en-2-one is recognized for its biological activity, notably as an inhibitor of glutathione transferase (GST).[1] GSTs are a family of enzymes that play a crucial role in detoxification by catalyzing the conjugation of the tripeptide glutathione (GSH) to a wide range of electrophilic substrates.

The inhibitory mechanism of α,β -unsaturated ketones like (E)-non-3-en-2-one involves a Michael addition reaction. The electron-deficient β -carbon of the enone system is susceptible to nucleophilic attack by the thiol group (-SH) of the cysteine residue in glutathione. This covalent

modification of glutathione effectively prevents it from participating in the detoxification reactions catalyzed by GST.

Below is a DOT script for a diagram illustrating the logical relationship of this inhibitory mechanism.

[Click to download full resolution via product page](#)

Caption: Mechanism of Glutathione Transferase Inhibition.

This diagram illustrates the Michael addition of glutathione (GSH) to (E)-non-3-en-2-one, forming a covalent adduct that leads to the inhibition of Glutathione Transferase (GST).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Nonen-2-one | C9H16O | CID 5317045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 3-non-en-2-one (C9H16O) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [[researchgate.net](https://www.researchgate.net)]
- To cite this document: BenchChem. [An In-depth Technical Guide to (E)-non-3-en-2-one]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b088694#3-nonen-2-one-iupac-name-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com